Hydroxanthommatin

Description

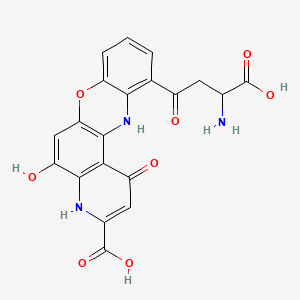

Structure

3D Structure

Properties

CAS No. |

25705-16-2 |

|---|---|

Molecular Formula |

C20H15N3O8 |

Molecular Weight |

425.3 g/mol |

IUPAC Name |

11-(3-amino-3-carboxypropanoyl)-5-hydroxy-1-oxo-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid |

InChI |

InChI=1S/C20H15N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8,23,26H,4,21H2,(H,22,25)(H,27,28)(H,29,30) |

InChI Key |

WSRZQBTZCCBWOL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |

Other CAS No. |

142394-84-1 |

Synonyms |

hydroxanthommatin |

Origin of Product |

United States |

Biosynthetic Pathways of Hydroxanthommatin

Tryptophan Catabolism as the Foundational Precursor Pathway

The journey to hydroxanthommatin (B114818) begins with the breakdown of L-tryptophan. acgpubs.org This process, known as catabolism, is not unique to pigment formation but is a fundamental metabolic route in many organisms. In invertebrates, a specific branch of tryptophan degradation, the kynurenine (B1673888) pathway, is harnessed to produce the necessary precursors for ommochrome synthesis. nih.govresearchgate.net

Role of the Kynurenine Pathway in Invertebrates

The kynurenine pathway is the principal route for tryptophan catabolism in invertebrates, leading to the production of various biologically active molecules, including the ommochromes that serve as screening pigments in the eyes. nih.govresearchgate.netpnas.org This pathway is a cascade of enzymatic reactions that systematically modify the tryptophan molecule, ultimately yielding the key intermediate for this compound synthesis. The initial steps of this pathway are crucial for converting tryptophan into a form that can be further processed into pigment precursors. pnas.org

Enzymatic Steps Leading to 3-Hydroxykynurenine (3-OHK) Production

The conversion of tryptophan to 3-hydroxykynurenine (3-OHK) involves a series of three key enzymatic reactions. acgpubs.org These enzymes work in a sequential manner to transform the initial substrate into the pivotal precursor for ommochrome biosynthesis.

The first committed step in the kynurenine pathway is catalyzed by the enzyme tryptophan 2,3-dioxygenase (TDO), also known as tryptophan oxygenase. acgpubs.orgcambridge.orgmdpi.com This heme-containing enzyme facilitates the oxidative cleavage of the indole (B1671886) ring of L-tryptophan to produce N-formyl-L-kynurenine. mdpi.comnih.gov In insects, the gene encoding this enzyme is often referred to as vermilion. cambridge.orgmdpi.com TDO is a rate-limiting enzyme in this pathway, playing a critical role in regulating the flow of tryptophan into the downstream metabolic cascade. frontiersin.org

Following the action of TDO, the newly formed N-formyl-L-kynurenine is hydrolyzed by kynurenine formamidase (KFase). nih.govuniprot.orgeje.cz This enzyme catalyzes the removal of the formyl group, converting N-formyl-L-kynurenine into L-kynurenine and formate. uniprot.org KFase is the second enzyme in the kynurenine pathway and is essential for the continued processing of the tryptophan metabolite. nih.govresearchgate.net

The final step in the production of the key precursor, 3-hydroxykynurenine, is the hydroxylation of L-kynurenine. This reaction is catalyzed by kynurenine 3-monooxygenase (KMO), also known as kynurenine 3-hydroxylase. eje.cznih.govnih.gov KMO is an NADPH-dependent flavin monooxygenase that introduces a hydroxyl group onto the kynurenine molecule at the 3-position, yielding 3-hydroxykynurenine (3-OHK). ahajournals.orghmdb.ca This enzyme is located on the outer mitochondrial membrane and its activity is a critical control point in the pathway, directing metabolites towards ommochrome synthesis. acgpubs.orgplos.org In Drosophila melanogaster, the gene encoding KMO is known as cinnabar. cambridge.orgplos.org

Formation of this compound from 3-Hydroxykynurenine

The culmination of the biosynthetic pathway is the formation of this compound from its direct precursor, 3-hydroxykynurenine (3-OHK). This final stage involves an oxidative dimerization process. eje.cz Two molecules of 3-OHK are enzymatically coupled to form the characteristic phenoxazine (B87303) ring structure of ommochromes. plos.orgfrontiersin.org

While the precise enzymatic machinery is still under investigation, studies suggest the involvement of a heme peroxidase, encoded by the cardinal gene in Drosophila. acgpubs.orgnih.gov This enzyme, sometimes referred to as phenoxazinone synthetase, is thought to catalyze the oxidative condensation of 3-OHK. plos.orgnih.gov The non-enzymatic oxidation of 3-OHK can also lead to the formation of this compound radicals, which then dimerize. plos.orgbiorxiv.org The formation of this compound can occur as a direct product or via the reduction of its oxidized counterpart, xanthommatin (B1213845). researchgate.netnih.gov

Table of Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Tryptophan 2,3-Dioxygenase | TDO | Catalyzes the first, rate-limiting step of the kynurenine pathway. frontiersin.org | L-tryptophan, O₂ | N-formyl-L-kynurenine |

| Kynurenine Formamidase | KFase | Hydrolyzes N-formyl-L-kynurenine. uniprot.org | N-formyl-L-kynurenine, H₂O | L-kynurenine, Formate |

| Kynurenine 3-Monooxygenase | KMO | Hydroxylates L-kynurenine. nih.gov | L-kynurenine, NADPH, O₂ | 3-Hydroxykynurenine, NADP⁺, H₂O |

| Phenoxazinone Synthase (Heme Peroxidase) | PHS | Catalyzes the oxidative dimerization of 3-hydroxykynurenine. plos.orgnih.gov | 3-Hydroxykynurenine | This compound/Xanthommatin |

Oxidative Dimerization Mechanisms

The fundamental process leading to this compound is the oxidative dimerization of two molecules of 3-hydroxykynurenine. biorxiv.orgresearchgate.net This reaction can proceed both enzymatically and non-enzymatically. plos.org Under physiological conditions, the oxidation of 3-HK can generate several compounds, with xanthommatin, a related ommatin, often being an initial major product. researchgate.netresearchgate.net this compound is understood to be formed in this process, and under certain conditions, such as a higher pH (e.g., pH 8.0) in the presence of the enzyme tyrosinase, it can be the initial product. nih.gov The oxidation of 3-HK is a complex process that can also lead to the formation of reactive oxygen species (ROS) like hydrogen peroxide and superoxide (B77818) anions. researchgate.netresearchgate.net

Enzymatic Catalysis of this compound Formation

The biosynthesis of this compound and other ommatins is often facilitated by specific enzymes that catalyze the oxidative dimerization of 3-hydroxykynurenine.

Phenoxazinone synthetase (PHS) is an enzyme implicated in the final steps of ommochrome biosynthesis, specifically the formation of the phenoxazinone nucleus. biorxiv.orgnih.govrsc.orgphyschemres.org In Drosophila, the gene cardinal encodes a PHS that is involved in the conversion of 3-hydroxykynurenine to xanthommatin. biorxiv.orgfrontiersin.org While direct evidence for PHS in this compound formation is intertwined with xanthommatin synthesis, it is logical to infer its involvement given the close structural relationship between these two ommatins. There has been evidence of a PHS activity associated with purified ommochromasomes, the organelles where ommochrome synthesis occurs. biorxiv.org However, a specific PHS enzyme dedicated solely to ommochrome production has not yet been isolated in all species that produce these pigments. biorxiv.org

Heme peroxidases are another class of enzymes that can catalyze the oxidation of 3-hydroxykynurenine. researchgate.net In insects, the product of the cardinal gene, which is a heme peroxidase, is known to be essential for the formation of ommochromes from 3-hydroxykynurenine. researchgate.netbiorxiv.org Mutations in this gene lead to an accumulation of 3-HK and a lack of ommochrome pigments. researchgate.net In vitro studies have demonstrated that peroxidases can produce xanthommatin from 3-hydroxykynurenine, likely through an uncyclized intermediate. researchgate.net Given that this compound is a closely related ommatin, it is plausible that heme peroxidases are also involved in its formation.

Non-Enzymatic Contributions to this compound Generation

The formation of this compound is not solely dependent on enzymatic catalysis. Non-enzymatic, or spontaneous, reactions also play a role. biorxiv.orgplos.orgbiorxiv.org The auto-oxidation of 3-hydroxykynurenine can lead to the formation of this compound radicals, which then dimerize to form xanthommatin and presumably this compound as well. biorxiv.org This auto-oxidation process is influenced by factors such as pH and temperature, with higher values accelerating the reaction rate. researchgate.net Theoretical calculations support the idea that both enzymatic and non-enzymatic oxidation of 3-hydroxykynurenine would result in the formation of a phenoxazinone structure. biorxiv.orgbiorxiv.org The existence of these non-enzymatic pathways highlights the inherent reactivity of 3-hydroxykynurenine. nih.gov

This compound as a Key Intermediate in Ommatin and Ommin Diversification

Recent research has identified an uncyclized form of xanthommatin as a crucial intermediate that links the kynurenine pathway to the biosynthesis of ommatins. biorxiv.orgbiorxiv.orgresearchgate.net This intermediate is formed through the oxidative dimerization of 3-hydroxykynurenine. biorxiv.orgbiorxiv.org It is proposed that this uncyclized dimer serves as a branching point for the diversification of ommochromes, leading to both ommatins (like xanthommatin and this compound) and the less-studied purple ommins. biorxiv.orgbiorxiv.org The formation of this compound, therefore, represents a key step in this diversification, contributing to the wide range of ommochrome pigments found in nature.

Metabolic Intersections with Other Biomolecule Pathways

The biosynthesis of this compound is intrinsically linked to the kynurenine pathway, which is the primary metabolic route for the essential amino acid tryptophan. biorxiv.orgnih.gov This pathway produces several neuroactive and redox-active metabolites. plos.orgnih.gov The diversion of 3-hydroxykynurenine towards this compound synthesis represents a significant metabolic crossroads, channeling a key metabolite away from other potential fates, such as conversion to xanthurenic acid or 3-hydroxyanthranilic acid. researchgate.net

Biological Roles and Functional Significance

Contribution to Ommochrome-Mediated Pigmentation

Hydroxanthommatin (B114818) is a member of the ommochrome family, a class of pigments derived from the amino acid tryptophan. researchgate.net These pigments are responsible for a wide array of colors—from yellows and reds to browns—observed in various invertebrate species. researchgate.netlindau-nobel.org The characteristic redox behavior of ommochromes, including the conversion between the yellowish-brown xanthommatin (B1213845) and the bright red this compound, is fundamental to their function in pigmentation. lindau-nobel.org

Integration within Ommochromasomes

The synthesis and storage of ommochromes, including this compound, occur within specialized organelles called ommochromasomes. researchgate.netvulcanchem.combiorxiv.org These structures are considered lysosome-related organelles and act as factories for pigment production. nih.govresearchgate.net The precursor molecule, 3-hydroxykynurenine, is transported into the ommochromasomes, where it undergoes oxidative dimerization to form uncyclized xanthommatin. researchgate.netbiorxiv.org This intermediate is then converted into various ommochromes, including xanthommatin and its reduced form, this compound. researchgate.netbiorxiv.org

The precise regulation of pigment synthesis within these organelles is crucial for the final coloration. For instance, in the housefly, the primary ommatin accumulated in ommochromasomes is xanthommatin, with a significant amount of its decarboxylated form also present. biorxiv.org

Role in Invertebrate Coloration Phenomena

The presence and state of this compound and other ommochromes are directly responsible for the coloration of various body parts in invertebrates, serving functions from visual processes to camouflage and sexual signaling. researchgate.netbiorxiv.org

Ommochromes, including this compound, are critical screening pigments in the compound eyes of many insects, such as Drosophila melanogaster. vulcanchem.comnih.gov They are located in pigment cells that surround the photoreceptor cells, shielding them from excessive light and helping to form a clear visual image. nih.govmsu.ru The color of insect eyes is often determined by the combination of ommochromes and another class of pigments called pteridines. nih.gov For example, in some insects, the presence of ommochromes results in a brown eye color, while their absence leads to a red or white-eyed phenotype. lindau-nobel.orgnih.gov

Table 1: Role of this compound in Insect Eye Pigmentation

| Insect Group | Role of this compound & Ommochromes | Resulting Eye Color |

|---|---|---|

| Flies (e.g., Drosophila, Housefly) | Screening pigment in compound eyes, absorbing excess light. biorxiv.orgnih.gov | Contributes to the wild-type red-brown eye color. vulcanchem.comnih.gov |

| Moths (e.g., Ephestia kuehniella) | Pigmentation of the eyes and other tissues. lindau-nobel.org | Dark pigmentation in wild-type individuals. lindau-nobel.org |

Beyond the eyes, this compound and other ommochromes contribute to the coloration of the integument (the outer covering) and appendages of many invertebrates. researchgate.netvulcanchem.combiorxiv.org This coloration can be vital for camouflage, warning signals to predators, and intraspecific communication, such as in sexual selection. biorxiv.orgnih.gov For example, in the flour moth Ephestia kuehniella, the absence of ommochrome pigments results in a colorless skin in the caterpillar stage. lindau-nobel.org In some dragonflies, ommochromes are linked to sexual dimorphism and maturation patterns. biorxiv.org

Involvement in Cellular Redox Homeostasis

Cellular redox homeostasis is the critical balance between oxidation and reduction reactions within a cell, essential for normal physiological processes. nih.govmdpi.com this compound and related ommochromes have been shown to participate in maintaining this balance, acting as antioxidants. vulcanchem.comresearchgate.netunam.mx

Anti-Radical Capacities and Oxidative Stress Buffering

Oxidative stress, an imbalance favoring oxidants, can lead to cellular damage and is implicated in various diseases. nih.govfrontiersin.org this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative damage. vulcanchem.comresearchgate.netunam.mx The ability of ommochromes to exist in both oxidized and reduced states allows them to buffer against oxidative stress. lindau-nobel.orgunam.mx Research on ommochromes from squid skin has demonstrated their antioxidant activity, attributing it to molecules like xanthommatin and its derivatives. researchgate.net This protective role is particularly important in tissues exposed to high levels of oxidative stress, such as the eyes, which are constantly exposed to light. msu.ru

Table 2: Research Findings on the Antioxidant Properties of this compound and Related Ommochromes

| Study Subject | Key Finding | Reference |

|---|---|---|

| Jumbo Squid (Dosidicus gigas) Skin | Pigment extracts containing xanthommatin and its hydro- and dithis compound derivatives exhibited significant antioxidant activity. | researchgate.net |

| General Invertebrates | Ommochromes, including this compound, are recognized for their protective role against oxidative stress. | vulcanchem.com |

Detoxification of Tryptophan Metabolites

The formation of ommochromes, such as this compound, serves as a crucial pathway for detoxifying excess or harmful tryptophan metabolites. nih.govacgpubs.org Tryptophan itself can be toxic at high concentrations, and its metabolic pathway includes several neuroactive and potentially damaging compounds. acgpubs.orgmedrxiv.org

The precursor to this compound, 3-hydroxykynurenine (3-HK), is a notable example. 3-HK is considered a broadly neurotoxic metabolite due to its ability to generate free radicals, which can lead to oxidative stress and cellular damage. medrxiv.orgplos.org The conversion of 3-HK into this compound and other ommochromes effectively sequesters this reactive molecule, mitigating its potential toxicity. nih.govplos.org This detoxification process is particularly important in cells with high metabolic activity, like neurons and photoreceptors, which are more vulnerable to oxidative damage. plos.org The non-enzymatic oxidation of 3-HK leads to the formation of this compound radicals, which are then dimerized to form xanthommatin. plos.org This process highlights the dual potential of 3-HK, which can act as both an oxidant, producing more reactive oxygen species (ROS), or as an antioxidant depending on its concentration and the cellular environment. plos.org

By channeling tryptophan metabolites into pigment formation, organisms can safely manage their levels, preventing the accumulation of toxic intermediates. nih.govacgpubs.org

Broader Physiological Functions in Organisms (Non-Clinical)

Beyond detoxification, this compound and related ommochromes have significant physiological functions that are not directly related to clinical outcomes but are vital for the organism's survival and life cycle. nih.govacgpubs.org

Ommochrome pigments, including this compound, are fundamental to the coloration of many invertebrates and are deeply involved in ecological adaptations such as camouflage and mimicry. acgpubs.orgresearchgate.net These pigments produce a range of colors, including yellows, reds, and browns, which are commonly observed in the cuticles and eyes of insects. ontosight.aiacgpubs.org

This coloration allows many species to blend into their environment, a strategy known as crypsis or camouflage, which helps them avoid detection by predators. acgpubs.orgresearchgate.netnih.gov The specific patterns and hues created by ommochromes can match natural backgrounds like bark or fallen leaves. researchgate.net In other cases, these pigments are used in mimicry, where a harmless species evolves to resemble a dangerous or unpalatable one, thereby deterring predators. acgpubs.orgpathwayz.orglakemetroparks.com The diversity in ommochrome structure, which can be altered through oxidation, reduction, or esterification, provides a wide palette for these adaptive colorations. biorxiv.org

This compound and other ommochromes play key roles during various stages of an organism's development. They are responsible for the coloration of critical structures such as eggs, eyes, and the body surface in insects. researchgate.net The synthesis of these pigments is a regulated process, often linked to specific developmental milestones. For example, mutations in the genes of the ommochrome biosynthesis pathway can lead to altered eye colors in insects like Drosophila melanogaster, demonstrating the pathway's importance in normal development. researchgate.netnih.gov The accumulation of these pigments in specific tissues at specific times is essential for the proper formation and function of those tissues, such as providing shielding pigments in compound eyes to protect photoreceptors. nih.govontosight.ai

This compound is formed through an interaction between the tryptophan metabolite 3-hydroxykynurenine and the protein alpha-1-microglobulin (A1M). genecards.orguniprot.org Alpha-1-microglobulin, a glycoprotein (B1211001) found in plasma and various tissues, can autocatalytically react with 3-HK. genecards.orguniprot.org

This reaction involves specific lysine (B10760008) residues (Lys-111, Lys-137, and Lys-149) and a cysteine residue (Cys-53) on the A1M protein, leading to the formation of heterogeneous polycyclic chromophores, one of which is this compound. genecards.orguniprot.org The resulting chromophore can then form non-reducible thioether cross-links with other A1M molecules or with different proteins, such as the Ig alpha-1 chain C region. genecards.orguniprot.org This interaction not only contributes to the formation of this compound but also links the metabolism of tryptophan to the function and modification of other significant biological macromolecules. nih.gov

Table 1: Key Molecules Interacting in this compound Formation

| Interacting Molecule | Type | Role in this compound Context | Source |

| 3-Hydroxykynurenine (3-HK) | Tryptophan Metabolite | The direct precursor that is oxidized and cyclized to form ommochromes, including this compound. biorxiv.orgontosight.ai | biorxiv.orgontosight.ai |

| Alpha-1-microglobulin (A1M) | Glycoprotein | Reacts autocatalytically with 3-HK via specific lysine and cysteine residues to form this compound chromophores. genecards.orguniprot.org | genecards.orguniprot.org |

| Ig alpha-1 chain C region | Protein (Immunoglobulin) | Can form cross-links with the A1M-hydroxanthommatin chromophore. uniprot.org | uniprot.org |

Genetic and Molecular Regulation of Hydroxanthommatin Metabolism

Transcriptional and Translational Control of Biosynthetic Enzymes

The production of hydroxanthommatin (B114818) is dependent on the enzymatic conversion of tryptophan-derived precursors. The expression and activity of these biosynthetic enzymes are tightly controlled through transcriptional and translational mechanisms to manage the metabolic flux.

Transcriptional Regulation: The synthesis of enzymes crucial for the this compound pathway is primarily regulated at the level of gene transcription. This involves the control of the rate at which genes are transcribed into messenger RNA (mRNA). For instance, the gene cinnabar in Drosophila melanogaster, which encodes kynurenine (B1673888) 3-monooxygenase, is a key regulatory point. mpg.deplos.org This enzyme catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a direct precursor of xanthommatin (B1213845). wikipedia.orgnih.gov The transcription of cinnabar and other pathway genes is influenced by various transcription factors and developmental cues, ensuring that the enzymes are produced in the correct cells (e.g., pigment cells of the compound eye) and at the appropriate developmental stages. While specific riboregulators for this compound biosynthetic enzymes are not extensively detailed in current literature, general principles of transcriptional control, such as the involvement of promoter and enhancer regions in binding transcription factors, are applicable. nih.gov

Translational Regulation: Following transcription, the resulting mRNA molecules are subject to translational control, which governs the rate of protein synthesis. wikipedia.orgnih.gov This level of regulation allows for a more rapid cellular response compared to transcriptional control. In the context of the this compound pathway, translational control can modulate the levels of key enzymes, thereby fine-tuning the pigment production. For example, the stability and translation efficiency of the mRNA for enzymes like phenoxazinone synthetase (encoded by the cardinal gene) can be modulated by RNA-binding proteins and microRNAs. nih.gov These regulatory molecules can bind to the untranslated regions (UTRs) of the mRNA, affecting ribosome binding and the initiation of translation. nih.gov This ensures that the metabolic pathway can be quickly activated or deactivated in response to cellular signals without the need for new gene transcription.

Genetic Modulators of Pathway Flux (e.g., cardinal, white, scarlet genes)

The flow of metabolites through the this compound pathway is significantly influenced by a set of well-studied genes, often identified through eye-color mutations in Drosophila. These genes encode proteins that act as enzymes or transporters, directly impacting the synthesis and localization of this compound precursors.

The genes cardinal, white, and scarlet are classic examples of such genetic modulators. mpg.de

The white gene encodes a subunit of an ATP-binding cassette (ABC) transporter. nih.govresearchgate.net It forms a heterodimer with the protein encoded by the scarlet gene.

The scarlet gene also encodes a subunit of the ABC transporter. Together, the White/Scarlet transporter is responsible for the import of 3-hydroxykynurenine from the cytoplasm into the pigment granules, where the final steps of ommochrome synthesis occur. plos.orgresearchgate.netusda.gov Mutations in either white or scarlet disrupt this transport, leading to a lack of brown ommochrome pigments and resulting in a bright red eye phenotype in Drosophila. nih.govusda.gov

The cardinal gene encodes a phenoxazinone synthetase. usda.govnih.gov This enzyme is required for the final conversion of 3-hydroxykynurenine into xanthommatin within the pigment granules. nih.govusda.gov Mutations in the cardinal gene also lead to a failure in ommochrome production and a characteristic eye color change.

The coordinated action of these gene products is essential for the proper flux and compartmentalization of intermediates in the this compound pathway.

Table 1: Key Genetic Modulators of the this compound Pathway in Drosophila melanogaster

| Gene | Protein Product | Function | Mutant Phenotype in Drosophila (Eye Color) |

|---|---|---|---|

| cardinal (cd) | Phenoxazinone synthetase | Catalyzes the conversion of 3-hydroxykynurenine to xanthommatin. nih.govusda.gov | Bright red (lack of brown ommochromes). mpg.deplos.org |

| white (w) | ABC transporter subunit | Forms a heterodimer with Scarlet to transport 3-hydroxykynurenine into pigment granules. researchgate.netusda.gov Also involved in transporting guanine (B1146940) precursors with the Brown transporter. sdbonline.org | White (complete loss of both ommochrome and pteridine (B1203161) pigments). mpg.denih.gov |

| scarlet (st) | ABC transporter subunit | Forms a heterodimer with White to transport 3-hydroxykynurenine into pigment granules. plos.orgresearchgate.netusda.gov | Bright red (loss of brown ommochromes). mpg.deusda.gov |

Evolutionary Conservation and Divergence of this compound Pathways Across Taxa

The ommochrome biosynthetic pathway, including the branch leading to this compound, is an ancient metabolic route found widely among invertebrates, particularly arthropods. researchgate.netresearchgate.net The core enzymatic steps and the genes encoding them show a significant degree of evolutionary conservation, suggesting a fundamental ancestral function, likely in pigmentation for vision and camouflage.

Conservation: Genes orthologous to those in the Drosophila ommochrome pathway, such as cinnabar (kynurenine 3-monooxygenase) and white (ABC transporter), have been identified in a diverse range of insect species, including beetles (Tribolium castaneum), moths (Bombyx mori), and bugs (Lygus hesperus). nih.govnih.govusda.gov In these species, these genes often retain their primary role in eye pigmentation. The conservation of this pathway underscores its importance in insect biology.

Divergence and Redeployment: Despite the general conservation, the ommochrome pathway has also undergone significant evolutionary divergence and co-option for novel functions in different lineages. A notable example is the redeployment of the pathway for wing pigmentation in certain butterflies, such as those in the family Nymphalidae. nih.gov In these insects, genes like vermilion, cinnabar, and white are transcribed in the developing wing tissues to produce ommochrome pigments that contribute to the colorful wing patterns. nih.gov This indicates that changes in the transcriptional regulation of these conserved structural genes have allowed for their recruitment into new developmental contexts, a key mechanism in the evolution of novel traits.

The study of the this compound pathway across different taxa provides valuable insights into the evolutionary processes of conservation, gene duplication, and functional diversification of metabolic pathways.

Advanced Methodologies for Hydroxanthommatin Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is a category of analytical techniques that utilize the interaction of electromagnetic radiation with a substance to determine its structure and concentration. jchps.com By analyzing the absorption or emission of light, researchers can gain a wealth of information at the molecular level. jchps.com For Hydroxanthommatin (B114818), several spectroscopic methods are indispensable.

Mass Spectrometry (MS) Applications (e.g., UPLC-MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular formula and elucidate the structure of compounds. scribd.comshimadzu.com It works by measuring the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight with high accuracy. shimadzu.comlupinepublishers.com Further structural information can be obtained through tandem mass spectrometry (MS/MS), where selected ions are fragmented and their resulting fragment ions are analyzed. measurlabs.com

Ultra-Performance Liquid Chromatography (UPLC), often coupled with MS, is a modern evolution of traditional HPLC. measurlabs.com UPLC systems use columns with smaller particles, which allows for higher operating pressures, resulting in faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC-MS. measurlabs.com This combination, known as UPLC-MS or UPLC-MS/MS, is highly effective for analyzing complex biological samples, separating this compound from other components before it enters the mass spectrometer for detection and identification. measurlabs.comnih.gov The high resolution and accurate mass data delivered by techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, when coupled with liquid chromatography, are essential for confident formula assignment and quantification. shimadzu.com

Table 1: Applications of Mass Spectrometry in this compound Research

| Technique | Principle | Application in this compound Research |

|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. lupinepublishers.com | Determines the precise molecular weight and elemental composition. shimadzu.com |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically by fragmenting selected ions. measurlabs.com | Provides detailed structural information by analyzing fragmentation patterns. awi.de |

| UPLC-MS/MS | Combines the high-resolution separation of UPLC with the sensitive detection of tandem MS. measurlabs.comnih.gov | Enables the quantification and confirmation of this compound in complex mixtures with high precision and speed. measurlabs.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vitro Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed three-dimensional structure of organic molecules in solution. jchps.comnih.gov It operates by observing the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.com

For in vitro studies of this compound, NMR is invaluable. researcher.life It is a non-destructive technique, which allows the sample to be recovered for further analysis. nih.gov NMR is also inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, allowing for concentration measurements. nih.gov Its ability to provide detailed structural data makes it a primary tool for the unambiguous identification and characterization of compounds like this compound and its derivatives. nih.govresearcher.life While other techniques like MS can suggest a molecular formula, NMR is often required to confirm the exact atomic connectivity and stereochemistry. scribd.com

Table 2: Advantages of NMR Spectroscopy for In Vitro this compound Studies

| Feature | Description | Relevance to Research |

|---|---|---|

| Structural Detail | Provides comprehensive information on molecular structure, including atom connectivity and stereochemistry. jchps.comscribd.com | Essential for the unambiguous structural elucidation of this compound. |

| Non-Destructive | The sample can be recovered and used for other experiments after NMR analysis. nih.gov | Allows for complementary analyses on the same purified sample. |

| Quantitative Nature | Signal intensity is directly proportional to metabolite concentration. nih.gov | Enables accurate quantification of this compound in prepared solutions. |

| Versatility | Can be used for both targeted and untargeted analysis of metabolic profiles. nih.gov | Facilitates the study of this compound within broader metabolic pathways. |

UV-Visible Absorbance Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edutechnologynetworks.com This absorption corresponds to the excitation of electrons to higher energy orbitals. msu.edu The specific wavelengths of light absorbed by a molecule are determined by its electronic structure, particularly the presence of chromophores—the parts of a molecule responsible for its color. msu.edu

This compound, as a colored pigment, has characteristic absorption maxima in the visible and UV regions of the spectrum. A change in the UV-Vis spectrum can indicate chemical reactions, such as the involvement of a this compound-derived radical in oxidation processes. unam.mx UV-Vis spectroscopy is a straightforward and rapid technique often used to quantify the concentration of a known compound in solution by applying the Beer-Lambert Law. denovix.com It is also frequently used as a detector in chromatographic systems like HPLC. youtube.com

Table 3: Characteristics of UV-Visible Spectroscopy for this compound Analysis

| Parameter | Description | Significance |

|---|---|---|

| Principle | Measures the amount of light absorbed by a sample at different wavelengths. technologynetworks.com | Provides a characteristic spectrum based on the molecule's chromophores. msu.edu |

| Wavelength Maximum (λmax) | The wavelength at which the highest absorbance occurs. technologynetworks.com | Used for sensitive quantification and preliminary identification of this compound. |

| Application | Quantification, purity assessment, and use as a detector for HPLC. technologynetworks.comyoutube.com | A versatile and widely accessible tool in this compound research. |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. shimadzu.com The principle relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas) that moves through it. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a liquid mixture. shimadzu.comopenaccessjournals.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org A high-pressure pump is used to move the mobile phase through the column, leading to separations. wikipedia.org

Each component in the sample interacts differently with the stationary phase, causing them to travel through the column at different speeds and thus be separated. wikipedia.org The time it takes for a specific compound to exit the column is known as its retention time, which can be used for identification. youtube.com HPLC is a cornerstone technique for purifying this compound from biological extracts and for quantifying its presence in complex samples. openaccessjournals.comvulcanchem.com

Table 4: Key Components of an HPLC System

| Component | Function |

|---|---|

| Solvent Delivery Pump | Pushes the mobile phase through the system at a constant flow rate and high pressure. shimadzu.com |

| Sample Injector | Introduces a precise volume of the sample into the mobile phase stream. shimadzu.com |

| Column | A tube packed with the stationary phase where the separation of components occurs. wikipedia.org |

| Detector | Measures the components as they exit the column (e.g., UV-Vis detector). youtube.comshimadzu.com |

| Data Processor | Records the detector signal and generates a chromatogram. shimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the potent separation capabilities of liquid chromatography with the highly sensitive and selective analysis of mass spectrometry. lupinepublishers.comwikipedia.org This synergistic combination allows for the effective analysis of complex mixtures, such as biological extracts containing this compound. wikipedia.org

In an LC-MS system, the components of a mixture are first separated by an HPLC or UPLC system. mst.or.jp The eluent from the chromatography column is then directed into the ion source of the mass spectrometer, where the molecules are ionized. wikipedia.org The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, providing molecular weight and structural information for each separated component. lupinepublishers.comwikipedia.org LC-MS/MS, which involves tandem mass spectrometry, further enhances selectivity and is invaluable for identifying and quantifying trace amounts of compounds in complex matrices. mst.or.jpnih.gov

Table 5: Workflow of LC-MS Analysis

| Step | Description | Purpose |

|---|---|---|

| 1. LC Separation | The sample is injected into the LC system, and components are separated based on their affinity for the stationary phase. mst.or.jp | To isolate this compound from other molecules in the sample. |

| 2. Ionization | The separated components exiting the LC column are introduced into an ion source (e.g., ESI, APCI) and converted into gas-phase ions. mst.or.jp | To prepare the molecules for mass analysis. |

| 3. Mass Analysis | The ions are sorted in the mass analyzer according to their mass-to-charge (m/z) ratio. mst.or.jp | To determine the molecular mass of the eluted compound. |

| 4. Detection | The separated ions are detected, and a signal proportional to their abundance is generated. wikipedia.org | To quantify the amount of this compound present. |

In Vitro and In Vivo Model Systems for Pathway Investigation

The investigation of the this compound biosynthetic pathway relies on a combination of in vitro and in vivo models. These systems allow researchers to dissect the multistep enzymatic process that converts tryptophan into various ommochrome pigments. eje.cznih.gov The pathway is initiated by the conversion of L-tryptophan to 3-hydroxykynurenine, a key intermediate. acgpubs.org

Ommochromes, including this compound, are synthesized and stored in specialized organelles called ommochromasomes. nih.govresearchgate.net These granules are classified as lysosome-related organelles (LROs), similar to melanosomes in vertebrates. nih.govdntb.gov.ua The isolation and characterization of ommochromasomes are fundamental to understanding pigment formation.

Isolation techniques for these organelles often involve differential centrifugation of tissue homogenates, typically from the compound eyes of insects. biorxiv.orgnih.gov Once isolated, these organelles can be characterized using a variety of methods:

Microscopy: Electron microscopy (both transmission and scanning) is used to study the morphology and internal structure of ommochromasomes. nih.gov

Biochemical Assays: These are used to identify the enzymatic activities within the isolated organelles. For example, phenoxazinone synthase activity, which is involved in the final steps of xanthommatin (B1213845) synthesis, has been associated with purified ommochromasomes. biorxiv.org

Spectroscopy and Mass Spectrometry: These analytical techniques are used to identify and quantify the pigment molecules and their precursors stored within the ommochromasomes. biorxiv.orgacs.org

Research has shown that ommochromasomes contain the necessary precursors and potentially the enzymatic machinery for the final steps of ommochrome synthesis. biorxiv.orgresearchgate.net It is hypothesized that precursors like 3-hydroxykynurenine are transported into these organelles by ABC transporters, such as the White and Scarlet proteins. biorxiv.orgresearchgate.net

The study of eye color mutations in model organisms, particularly the fruit fly Drosophila melanogaster, has been instrumental in identifying the genes involved in the ommochrome pathway. mpg.denih.gov Classical genetic screens identified mutations in genes like vermilion, cinnabar, scarlet, and cardinal, which all lead to altered eye colors due to disruptions in ommochrome synthesis. mpg.denih.gov

Modern gene-editing technologies, especially CRISPR/Cas9, have revolutionized the functional analysis of these genes in a wider range of organisms. nih.govbiorxiv.org This technology allows for the precise knockout or modification of specific genes to study their role in this compound production.

Key findings from these studies include:

Confirmation of Gene Function: CRISPR-mediated knockouts of genes homologous to cinnabar (kynurenine 3-monooxygenase) and cardinal in various insects result in bright red eye phenotypes, confirming their role in the conversion of 3-hydroxykynurenine to xanthommatin. nih.govdntb.gov.ua

Pathway Elucidation: By creating mutations at different steps of the pathway, researchers can cause the accumulation of specific intermediates, which helps to map the sequence of enzymatic reactions. acgpubs.org For instance, mutations in the cardinal gene lead to an accumulation of 3-hydroxykynurenine. acgpubs.org

Tissue-Specific Regulation: Studies in butterflies like Bicyclus anynana have shown that genes like vermilion and cinnabar are essential for ommochrome production in the eyes but not necessarily in the wing scales, suggesting that pigment precursors might be synthesized elsewhere and transported to the wings. nih.gov

Interactive Table: Key Genes in the Ommochrome Biosynthesis Pathway

| Gene (Drosophila) | Homologous Enzyme/Protein | Function in Ommochrome Pathway | Mutant Phenotype (in Drosophila) |

|---|---|---|---|

| vermilion | Tryptophan 2,3-dioxygenase (TDO) | Converts Tryptophan to Formylkynurenine. nih.gov | Bright red eyes. |

| cinnabar | Kynurenine (B1673888) 3-monooxygenase (KMO) | Converts Kynurenine to 3-Hydroxykynurenine. nih.gov | Bright red eyes. mpg.de |

| scarlet | ABC Transporter Subunit | Forms a heterodimer with the White protein to transport 3-hydroxykynurenine into pigment granules. researchgate.netnih.gov | Bright scarlet eyes. |

| white | ABC Transporter Subunit | Forms a heterodimer with the Scarlet protein; transports precursors of both ommochrome and pteridine (B1203161) pigments. nih.govresearchgate.net | White eyes. mpg.de |

| cardinal | Phenoxazinone Synthase (Heme Peroxidase) | Catalyzes the oxidative dimerization of 3-hydroxykynurenine to form xanthommatin. acgpubs.orgnih.gov | Bright red/pinkish eyes. dntb.gov.ua |

Computational and Theoretical Approaches

Computational modeling and theoretical chemistry are increasingly being used to complement experimental studies of this compound and the ommochrome pathway. nih.govnews-medical.net These approaches allow for the investigation of molecular properties and reaction mechanisms that are difficult to observe directly. frontiersin.orgresearchgate.net

Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to calculate the molecular structures, redox properties, and spectral characteristics of ommochromes. plos.org These calculations help to understand the antioxidant properties of these pigments and the thermodynamics of their formation. plos.org

Molecular Modeling: Computational models can simulate the dimerization of 3-hydroxykynurenine to form xanthommatin, providing insights into whether the reaction can occur spontaneously or requires enzymatic catalysis. biorxiv.orgresearchgate.net Theoretical calculations support the formation of an uncyclized xanthommatin intermediate during this process. biorxiv.org

Pathway Modeling: Mathematical models of the entire biosynthetic pathway can be constructed to understand the flux of metabolites and the regulation of the system. frontiersin.orgelifesciences.org These models can integrate data from genetic and biochemical experiments to simulate how perturbations, such as enzyme deficiencies, affect pigment production.

Recent theoretical studies have focused on the kinetics and thermodynamics of xanthommatin cyclization and have been used to describe the electrochemical synthesis of the pigment, offering a scalable and more environmentally friendly alternative to traditional chemical synthesis. researchgate.net These computational approaches are invaluable for generating new hypotheses and guiding future experimental work in the field of ommochrome research. nih.govresearchgate.net

Research Gaps and Future Directions

Elucidation of Ambiguous Enzymatic Activities in Hydroxanthommatin (B114818) Formation

The final steps in the biosynthesis of ommochromes, including the formation of this compound, are not fully understood. The conversion of 3-hydroxykynurenine (3-HK) to xanthommatin (B1213845), the oxidized form of this compound, involves an oxidative condensation process. While phenoxazinone synthase (PHS) has been proposed to catalyze this dimerization, its precise role remains a subject of debate. Some studies suggest that PHS is not directly involved in the dimerization of 3-HK.

Mutations in the cardinal gene, which is thought to encode a heme peroxidase, lead to an accumulation of 3-HK and a failure to produce ommochromes in various insect species, implying the involvement of an enzymatic process. However, the specific enzyme responsible for the direct synthesis of the uncyclized intermediate that leads to this compound and its subsequent cyclization has not been definitively identified and characterized. Future research should focus on isolating and characterizing the enzymes responsible for these final conversion steps. This includes verifying the substrate specificity and catalytic mechanism of candidate enzymes like PHS and exploring other potential oxidoreductases.

Detailed Understanding of Structural Diversification from Uncyclized this compound

Recent studies have identified uncyclized xanthommatin as a crucial intermediate that links the kynurenine (B1673888) pathway to the diverse family of ommatins. This uncyclized form is proposed to be a key branching point in the biosynthesis of not only xanthommatin and its reduced form, this compound, but also the more complex ommins. The structural diversity of ommochromes, which contributes to their wide range of colors and functions, is thought to arise from this intermediate.

The mechanisms governing the subsequent structural modifications of uncyclized xanthommatin are largely unknown. It is hypothesized that the ratio of xanthommatin to ommins could be dependent on the availability of sulfur-containing precursors derived from methionine, which are necessary for ommin formation. A significant research gap exists in understanding the enzymatic and non-enzymatic processes that control the cyclization, decarboxylation, and potential conjugation reactions of the uncyclized intermediate. Investigating these pathways will be essential to comprehend how different invertebrate groups produce their specific repertoires of ommochrome pigments.

Investigation of this compound's Role in Uncharacterized Biological Interactions

The functions of ommochromes, including this compound, extend beyond pigmentation. They are known to act as screening pigments in compound eyes, and are also implicated in detoxification of excess tryptophan and providing antioxidant protection. The redox properties of the phenoxazine (B87303) core of ommochromes allow them to act as electron donors or acceptors, which may be crucial for their role in mitigating oxidative stress.

However, the full spectrum of this compound's biological interactions remains to be explored. Its potential roles in immune responses, wound healing, and as a signaling molecule are largely uncharacterized. For instance, the accumulation of the precursor 3-HK is known to be cytotoxic, inducing the production of reactive oxygen species (ROS). The conversion of 3-HK to this compound and other ommochromes could therefore be a critical detoxification pathway. Future studies should aim to identify the specific cellular and molecular targets of this compound and its derivatives to elucidate their broader physiological significance.

Exploration of Evolutionary and Ecological Significance at the Genetic Level

The evolution of the ommochrome biosynthetic pathway is a key area for future investigation. While the early steps of the pathway involving genes like vermilion and cinnabar are conserved, the later steps, including those involving the cardinal gene, show more variability across insect lineages. Studies on melanin (B1238610) pathway genes in Lepidoptera have revealed strong purifying selection, but also instances of positive selection, suggesting adaptive evolution. A similar comprehensive analysis of the genes involved in this compound formation across a wide range of invertebrates is needed.

Understanding the genetic basis of ommochrome production is also critical for appreciating its ecological significance. Ommochrome-based coloration is involved in camouflage, mimicry, and sexual maturation. By linking specific genetic variations to phenotypic differences in coloration and other ommochrome-dependent traits, researchers can better understand how these pigments contribute to an organism's fitness and adaptation to its environment.

Systems Biology Approaches to Map Complex Metabolic Networks Involving this compound

The ommochrome biosynthetic pathway is intricately linked to other metabolic networks, most notably the metabolism of tryptophan. Furthermore, there is evidence of cross-talk between the ommochrome and pteridine (B1203161) pigment pathways. A complete understanding of this compound's role in cellular physiology requires a systems-level perspective that integrates these interconnected pathways.

Q & A

Q. How should contradictory findings about this compound’s role in oxidative stress be presented in a review?

- Methodological Answer : Categorize studies by model system (in vitro vs. in vivo), assay type, and concentration ranges. Use tables to contrast experimental conditions and outcomes. Emphasize the need for standardized protocols in future work .

Experimental Design and Validation

Q. What controls are critical when studying this compound’s effects on cellular redox states?

Q. How can researchers ensure rigor in reproducibility studies for this compound-related findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.